molecular formula C9H16N2O3 B2953891 methyl N-(cyclopentylcarbamoyl)glycinate CAS No. 1441896-98-5

methyl N-(cyclopentylcarbamoyl)glycinate

Cat. No.: B2953891
CAS No.: 1441896-98-5
M. Wt: 200.238
InChI Key: PISSNMVSFGUDGF-UHFFFAOYSA-N
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Description

Methyl N-(cyclopentylcarbamoyl)glycinate: is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.238. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(cyclopentylcarbamoyl)glycinate typically involves the reaction of glycine methyl ester with cyclopentyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction Setup: Glycine methyl ester is dissolved in an appropriate solvent, such as dichloromethane or tetrahydrofuran.

    Addition of Cyclopentyl Isocyanate: Cyclopentyl isocyanate is slowly added to the solution while maintaining the temperature at around 0-5°C.

    Stirring and Monitoring: The reaction mixture is stirred for several hours, and the progress is monitored using techniques like thin-layer chromatography (TLC).

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified using column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient purification techniques. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(cyclopentylcarbamoyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl N-(cyclopentylcarbamoyl)glycinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl N-(cyclopentylcarbamoyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl glycinate: A simpler analog with similar reactivity but lacking the cyclopentyl group.

    Cyclopentylcarbamoyl derivatives: Compounds with similar structural features but different substituents on the carbamoyl group.

Uniqueness

Methyl N-(cyclopentylcarbamoyl)glycinate is unique due to the presence of both the cyclopentyl and glycinate moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that may not be observed in simpler analogs .

Properties

IUPAC Name

methyl 2-(cyclopentylcarbamoylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-14-8(12)6-10-9(13)11-7-4-2-3-5-7/h7H,2-6H2,1H3,(H2,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISSNMVSFGUDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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